molecular formula C32H32O13 B1246675 Myrciacitrin IV

Myrciacitrin IV

Cat. No.: B1246675
M. Wt: 624.6 g/mol
InChI Key: VPHZQTMMIZNNMH-DHVWHUDASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Source and Isolation: Myrciacitrin IV is a flavanone glycoside isolated from the leaves of Myrcia multiflora DC. (Myrtaceae), a plant traditionally used in South American medicine for diabetes management . Myrciacitrin I and II, for example, have molecular formulas C₂₃H₂₆O₁₁ and C₂₄H₂₈O₁₁, respectively . Bioactivity: this compound is a potent inhibitor of aldose reductase (IC₅₀ = 0.79 μmol/L), an enzyme implicated in diabetic complications such as neuropathy and retinopathy . It also demonstrates anti-diabetic effects by modulating serum glucose levels in preclinical models .

Properties

Molecular Formula

C32H32O13

Molecular Weight

624.6 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[[(2S)-2-(2,5-dihydroxyphenyl)-5-hydroxy-6,8-dimethyl-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C32H32O13/c1-14-26(38)25-21(36)12-22(19-11-18(34)8-9-20(19)35)43-31(25)15(2)30(14)45-32-29(41)28(40)27(39)23(44-32)13-42-24(37)10-5-16-3-6-17(33)7-4-16/h3-11,22-23,27-29,32-35,38-41H,12-13H2,1-2H3/b10-5+/t22-,23+,27+,28-,29+,32-/m0/s1

InChI Key

VPHZQTMMIZNNMH-DHVWHUDASA-N

Isomeric SMILES

CC1=C(C2=C(C(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC=C(C=C4)O)O)O)O)C)O[C@@H](CC2=O)C5=C(C=CC(=C5)O)O)O

Canonical SMILES

CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)O)O)C)OC(CC2=O)C5=C(C=CC(=C5)O)O)O

Origin of Product

United States

Chemical Reactions Analysis

Structural Identification and Key Functional Groups

Myricitrin (C₂₁H₂₀O₁₂) comprises a myricetin aglycone (a flavonol) linked to a rhamnose sugar moiety at the C-3 position . Its structure includes:

  • Hydroxyl groups at positions 5 and 7 (A-ring).

  • A catechol group (three contiguous hydroxyl groups) at positions 3', 4', and 5' (B-ring).

  • Rhamnose attachment at C-3, contributing to solubility and reactivity .

Table 1: Structural Features Influencing Reactivity

FeatureRole in Chemical Reactions
Catechol (B-ring)Radical scavenging, metal chelation
3-O-rhamnosideModulates bioavailability and stability
Conjugated π-systemElectron donation in redox reactions

Hydrolysis and Degradation

Myricitrin undergoes acid-catalyzed hydrolysis to yield myricetin (aglycone) and rhamnose:

Myricitrin+H2OH+Myricetin+Rhamnose\text{Myricitrin}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{Myricetin}+\text{Rhamnose}

This reaction is critical for studying the aglycone’s bioactivity, as myricetin itself exhibits stronger antioxidant properties .

Antioxidant Reactions

Myricitrin scavenges reactive oxygen species (ROS) via hydrogen atom transfer (HAT) and single-electron transfer (SET):

  • DPPH Radical Scavenging : IC₅₀ = 35 μM .

  • Hydroxyl Radical (·OH) Neutralization : Reduces DNA strand breaks in human lymphocytes by 81.5% at 500 μM .

Table 2: Antioxidant Efficacy in Model Systems

Radical/SystemActivity (IC₅₀ or % Inhibition)Mechanism
DPPH35 μM Electron donation from B-ring
Peroxynitrite (ONOO⁻)32 μM Chelation of transition metals
Lipid peroxidation68.1% at 5 μM Inhibition of Fe³⁰-mediated oxidation

Pro-Oxidant Effects at High Concentrations

At elevated concentrations (>100 μM), myricitrin exhibits pro-oxidant behavior:

  • Enhances hydroxyl radical formation via Fenton reactions with Fe³⁺-EDTA .

  • Accelerates bleomycin-induced DNA damage by reducing Fe³⁺ to Fe²⁺ .

Interaction with Metal Ions

Myricitrin chelates Fe³⁺ and Cu²⁺, modulating redox activity:

Myricitrin+Fe3+Fe3+Myricitrin complex(Stability constant1012M1)\text{Myricitrin}+\text{Fe}^{3+}\rightarrow \text{Fe}^{3+}-\text{Myricitrin complex}\quad (\text{Stability constant}\approx 10^{12}\,\text{M}^{-1})

This chelation inhibits Fe³⁺-induced lipid peroxidation by 29.6% at 64 μg/mL .

Stability Under Oxidative Conditions

Myricitrin degrades in the presence of ROS, forming phloroglucinol and gallic acid derivatives:

MyricitrinROSPhloroglucinol+Gallic acid+Rhamnose fragments\text{Myricitrin}\xrightarrow{\text{ROS}}\text{Phloroglucinol}+\text{Gallic acid}+\text{Rhamnose fragments}

This degradation is accelerated in alkaline environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds: Myrciacitrin III and V

Myrciacitrin IV is part of a homologous series, with Myrciacitrin III and V sharing structural motifs but differing in bioactivity.

Compound IC₅₀ (Aldose Reductase) Molecular Formula* Source Key Features
Myrciacitrin III 46 μmol/L Likely C₂₃H₂₆O₁₁ Myrcia multiflora Moderate inhibition; less selective
This compound 0.79 μmol/L Not explicitly stated Myrcia multiflora Most potent in series ; high specificity
Myrciacitrin V 16 μmol/L Likely C₂₃H₂₆O₁₁ Myrcia multiflora, Capsicum spp. Broad distribution; moderate activity

Structural-Activity Relationship (SAR): The superior potency of this compound likely arises from optimized glycosylation patterns or methyl group positioning, enhancing enzyme binding . Myrciacitrin V, though less active, is notable for its presence in Capsicum fruits, suggesting ecological versatility .

Comparison with Other Flavonoid Glycosides

This compound is part of a broader class of flavonoid glycosides with anti-diabetic properties.

Compound IC₅₀ (Aldose Reductase) Source Key Differences from this compound
Quercitrin 22 μmol/L Eugenia uniflora Targets alpha-glucosidase; weaker aldose reductase inhibition
Myricitrin 35 μmol/L Myrtaceae plants Broader anti-inflammatory effects; less selective
Desmanthin-1 Not reported Myrcia multiflora Galloyl-substituted; uncharacterized potency

Comparison with Non-Flavonoid Anti-Diabetic Compounds

This compound is distinct from other anti-diabetic phytochemicals in mechanism and specificity.

Compound Target Enzyme/Pathway IC₅₀/ED₅₀ Source
Corosolic Acid Alpha-glucosidase 0.8 μg/mL Lagerstroemia speciosa
Dehydrotrametenolic Acid Insulin sensitization Not reported Fungal sources
This compound Aldose reductase 0.79 μmol/L Myrcia multiflora

Mechanistic Advantage : Unlike corosolic acid, which broadly inhibits carbohydrate digestion, this compound specifically mitigates diabetic complications by blocking aldose reductase, reducing toxic polyol accumulation .

Q & A

Q. What statistical frameworks appropriately analyze dose-response relationships in this compound toxicity studies with non-linear kinetics?

  • Methodological Answer: Hill slope models or Emax models with Bayesian hierarchical analysis account for non-linear dynamics. Bootstrap resampling quantifies uncertainty in EC50 values. Covariate adjustments for organ weight/body surface area improve translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Myrciacitrin IV
Reactant of Route 2
Myrciacitrin IV

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